(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide
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Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H14ClNO2.BrH. It is known for its unique structure, which includes a benzodioxole ring and a chlorobenzylamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-chlorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The benzodioxole ring and chlorobenzylamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)amine
- (3-Chlorobenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is unique due to the combination of the benzodioxole ring and the 3-chlorobenzylamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVPZTJCUKIOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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